![molecular formula C10H9NO5 B13587943 3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid](/img/structure/B13587943.png)
3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid
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Overview
Description
3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a nitro group and a methyl group attached to a benzene ring, along with a keto group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of 4-methylacetophenone followed by oxidation and subsequent carboxylation. The nitration step introduces the nitro group into the aromatic ring, and the oxidation step converts the methyl group to a carboxylic acid group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and potassium permanganate or chromium trioxide for oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 3-(4-Methyl-3-aminophenyl)-2-oxopropanoic acid.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid is a chemical compound with applications in scientific research, including its use as a building block for synthesizing complex organic molecules, potential biological activities, drug development, and in the production of dyes and pigments. The mechanism of action involves interaction with molecular targets and pathways, with the nitro group undergoing bioreduction to form reactive intermediates that interact with cellular components, potentially inhibiting specific enzymes or receptors.
Scientific Research Applications
This compound is used across various scientific disciplines:
- Chemistry It serves as a fundamental building block in creating more complex organic molecules.
- Biology The compound is investigated for its potential antimicrobial and anticancer properties.
- Medicine It is explored for use in drug development and as a pharmacophore in medicinal chemistry.
- Industry It is utilized in the production of dyes, pigments, and other industrial chemicals.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
- Oxidation It can be further oxidized to introduce additional functional groups or modify existing ones. Potassium permanganate or chromium trioxide can be used as oxidizing agents. Oxidation may lead to the formation of carboxylic acids or aldehydes.
- Reduction The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or metal hydrides. This process can result in the formation of 3-(4-Methyl-3-aminophenyl)-2-oxopropanoic acid.
- Substitution It can undergo substitution reactions using halogens, nitrating agents, or sulfonating agents, leading to various substituted aromatic compounds.
- Medicinal Chemistry It can be used as an intermediate in synthesizing more complex pharmaceuticals, which allows for exploration of new chemical reactions and development of novel therapeutic agents.
- Agrochemical Development Due to its biological activity, this compound may be useful in developing agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-nitrophenylboronic acid
- 3-Nitro-4-methylbenzeneboronic acid
- 3-Nitro-4-methylphenylboronic acid
Uniqueness
3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid, with the molecular formula C${11}$H${12}$N$_2$O$_5$, is an organic compound notable for its unique structural features, which include a methyl and a nitro group on the aromatic ring, alongside a ketone and a carboxylic acid functional group. This compound is gaining attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals.
- Molecular Weight : Approximately 224.22 g/mol
- Density : About 1.469 g/cm³
- Boiling Point : 410°C at 760 mmHg
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows it to interact with various biological targets, which can lead to inhibition of microbial growth.
- Mechanism of Action : The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Activity Spectrum : Studies show that this compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 µM |
Escherichia coli | 2.33 - 156.47 µM |
Candida albicans | 16.69 - 78.23 µM |
Cytotoxicity and Safety Profile
The safety profile of this compound has been evaluated in various studies:
- Toxicological Studies : In vitro assays have shown varying degrees of cytotoxicity depending on the concentration and exposure time, with some studies indicating a potential for moderate toxicity at higher doses.
- Case Studies : Animal models have been utilized to assess the compound's effects on organ systems, revealing no significant adverse effects at sub-toxic levels.
Medicinal Chemistry
The compound serves as a valuable intermediate in the synthesis of more complex pharmaceuticals. Its unique structure facilitates the exploration of new chemical reactions and the development of novel therapeutic agents.
Agrochemical Development
Given its biological activity, there is potential for this compound to be utilized in developing agrochemicals aimed at pest control or plant growth regulation.
Properties
Molecular Formula |
C10H9NO5 |
---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
3-(4-methyl-3-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9NO5/c1-6-2-3-7(4-8(6)11(15)16)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
KZOUZJDDXBAXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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